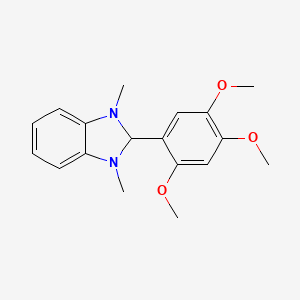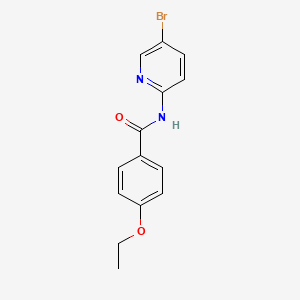![molecular formula C19H27N3O2 B5635830 N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)
N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of piperidine carboxamides. A-836,339 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2 receptor). The CB2 receptor is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has gained significant attention in the scientific community due to its potential applications in the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
A-836,339 selectively activates the CB2 receptor, which is mainly expressed in immune cells. Activation of the CB2 receptor leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. A-836,339 has also been shown to reduce the migration of immune cells to the site of inflammation, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. A-836,339 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-836,339 has also been shown to have potential applications in the treatment of cancer due to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-836,339 has several advantages for lab experiments. It is a selective agonist of the CB2 receptor and does not activate the CB1 receptor, which is mainly expressed in the brain and is responsible for the psychoactive effects of cannabinoids. A-836,339 is also highly potent and has a long half-life, which makes it suitable for in vivo experiments. However, A-836,339 has some limitations for lab experiments. It is a synthetic compound and may have potential toxicity issues. Furthermore, A-836,339 has not been extensively studied in humans and its safety profile in humans is not well established.
Direcciones Futuras
A-836,339 has several potential applications in the treatment of various inflammatory and autoimmune diseases. Future research should focus on the development of more potent and selective agonists of the CB2 receptor. Furthermore, the safety profile of A-836,339 in humans should be established through clinical trials. A-836,339 may also have potential applications in the treatment of neurodegenerative diseases and cancer, and further research should be conducted to explore these applications.
Métodos De Síntesis
A-836,339 can be synthesized using a multistep process starting from the commercially available 3-isopropenylphenylacetic acid. The first step involves the conversion of 3-isopropenylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,4-diaminobutane to form the corresponding amide. The amide is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product, A-836,339.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied for its potential applications in the treatment of various inflammatory and autoimmune diseases. The CB2 receptor, which is selectively activated by A-836,339, is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has been shown to reduce inflammation and pain in various animal models of inflammatory diseases such as arthritis, multiple sclerosis, and colitis.
Propiedades
IUPAC Name |
1-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)15-6-5-7-16(12-15)19(3,4)21-18(24)22-10-8-14(9-11-22)17(20)23/h5-7,12,14H,1,8-11H2,2-4H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJSVUIOPBFMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~1~-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5635749.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5635757.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5635760.png)
![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5635763.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5635770.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5635771.png)
![[(3R*,5R*)-1-(5-ethoxy-2-furoyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5635777.png)
![3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5635778.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635783.png)


![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)